molecular formula C16H16BrNOS B3540488 2-[(4-bromophenyl)thio]-N-(3,5-dimethylphenyl)acetamide

2-[(4-bromophenyl)thio]-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B3540488
M. Wt: 350.3 g/mol
InChI Key: UMOLAKXYZHUFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-bromophenyl)thio]-N-(3,5-dimethylphenyl)acetamide, also known as BPTAAD, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields. BPTAAD has been synthesized using a variety of methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)thio]-N-(3,5-dimethylphenyl)acetamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme histone deacetylase (HDAC). HDACs are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs can lead to changes in gene expression, which can result in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its potential as an anti-cancer agent, this compound has also been studied for its potential as an anti-inflammatory agent. In a study conducted on mice, this compound was found to reduce inflammation in the lungs.

Advantages and Limitations for Lab Experiments

2-[(4-bromophenyl)thio]-N-(3,5-dimethylphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a variety of potential applications. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.

Future Directions

There are several potential future directions for research on 2-[(4-bromophenyl)thio]-N-(3,5-dimethylphenyl)acetamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the optimal dosage and delivery method for this compound, as well as its potential side effects. Another area of interest is its potential as an anti-inflammatory agent. Additional studies are needed to determine the mechanism of action of this compound in reducing inflammation, as well as its potential side effects. Finally, this compound may have potential applications in other fields, such as neurodegenerative diseases, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It has been synthesized using a variety of methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions. While there are still many unanswered questions about this compound, it has the potential to be a valuable tool for researchers in a variety of fields.

Scientific Research Applications

2-[(4-bromophenyl)thio]-N-(3,5-dimethylphenyl)acetamide has been studied for its potential application in various fields of science. One area of interest is its potential as an anti-cancer agent. In a study conducted on breast cancer cells, this compound was found to inhibit cell growth and induce apoptosis. Another study showed that this compound was able to inhibit the growth of lung cancer cells.

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNOS/c1-11-7-12(2)9-14(8-11)18-16(19)10-20-15-5-3-13(17)4-6-15/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOLAKXYZHUFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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